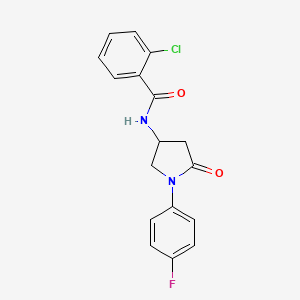

2-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

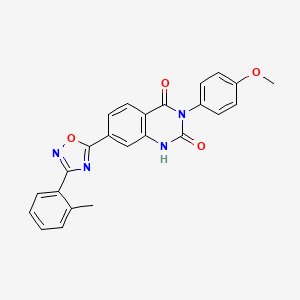

The compound “2-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. This particular compound also contains a chloro group (Cl) and a fluoro group (F), which can significantly affect its properties .

Molecular Structure Analysis

The molecular formula of this compound is C13H9ClFNO, and its molecular weight is 249.674 . The structure includes a benzene ring, indicative of aromaticity, and an amide functional group, which can participate in hydrogen bonding and resonance.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, benzamides are typically solid at room temperature and have higher melting points than corresponding carboxylic acids or esters due to the presence of the amide group .Scientific Research Applications

Histone Deacetylase Inhibition

Benzene meta-substituted compounds, related to the chemical structure of interest, have emerged as highly selective HDAC inhibitors, particularly against class II (IIa) HDACs. These compounds, through their inhibitory activity, could potentially influence gene expression and offer therapeutic strategies for cancer and other diseases where HDAC activity is dysregulated (Mai et al., 2005).

Dopamine Antagonism for Antipsychotics

2-Phenylpyrroles, conformationally restricted analogues of the substituted benzamide, have been studied for their dopamine antagonistic activity, suggesting their utility in developing antipsychotic medications with potentially lower side effects (van Wijngaarden et al., 1987).

Cancer Therapy via HDAC Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an orally active histone deacetylase inhibitor with significant antitumor activity, highlighting the role of similar compounds in cancer therapy through epigenetic mechanisms (Zhou et al., 2008).

Material Science Applications

Studies on polyamides derived from similar compounds show their potential in creating noncrystalline, thermally stable materials suitable for various industrial applications due to their enhanced solubility and mechanical properties (Hsiao et al., 2000).

Antipathogenic Activity

Research on thiourea derivatives indicates significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting the potential of similar compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c18-15-4-2-1-3-14(15)17(23)20-12-9-16(22)21(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQUIFKEADDYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)

![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)

![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)

![5,7-Dimethyl-2-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2832360.png)